Cas no 343374-75-4 ((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)

(1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE 化学的及び物理的性質
名前と識別子
-
- 3-benzoyl-1-methyl-4-phenylpyrrolidine
- (1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE
- Methanone, (1-methyl-4-phenyl-3-pyrrolidinyl)phenyl-
- 6N-710
- AKOS005096575
- (1-methyl-4-phenylpyrrolidin-3-yl)-phenylmethanone
- SMR000550798
- CHEMBL1705528
- MLS001195653
- Oprea1_408337
- 343374-75-4
- HMS2858J16
-
- インチ: 1S/C18H19NO/c1-19-12-16(14-8-4-2-5-9-14)17(13-19)18(20)15-10-6-3-7-11-15/h2-11,16-17H,12-13H2,1H3
- InChIKey: SYPUBBORRYKBCW-UHFFFAOYSA-N
- SMILES: C(C1C(C2=CC=CC=C2)CN(C)C1)(C1=CC=CC=C1)=O
計算された属性
- 精确分子量: 265.146664230g/mol
- 同位素质量: 265.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 328
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- XLogP3: 3.1
じっけんとくせい
- 密度みつど: 1.101±0.06 g/cm3(Predicted)
- Boiling Point: 398.2±42.0 °C(Predicted)
- 酸度系数(pKa): 8.71±0.60(Predicted)
(1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6N-710-100MG |
(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone |
343374-75-4 | >90% | 100mg |
2023-09-09 | ||
Key Organics Ltd | 6N-710-50MG |
(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone |
343374-75-4 | >90% | 50mg |
2023-09-09 | ||
Key Organics Ltd | 6N-710-10MG |
(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone |
343374-75-4 | >90% | 10mg |
2023-09-09 | ||
Key Organics Ltd | 6N-710-1MG |
(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone |
343374-75-4 | >90% | 1mg |
2023-09-09 | ||
Key Organics Ltd | 6N-710-5MG |
(1-methyl-4-phenyltetrahydro-1H-pyrrol-3-yl)(phenyl)methanone |
343374-75-4 | >90% | 5mg |
2023-09-09 |
(1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE 関連文献
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
(1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONEに関する追加情報
The Compound CAS No 343374-75-4: A Comprehensive Overview
The compound with CAS No 343374-75-4, also known as (1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE, is a fascinating molecule with a diverse range of applications and properties. This compound has garnered significant attention in the scientific community due to its unique chemical structure and potential uses in various fields such as pharmaceuticals, materials science, and fragrance industries.
Chemical Structure and Properties
The molecular structure of (1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE is characterized by a tetrahydroisoquinoline skeleton, which is a common motif in many bioactive compounds. The presence of two phenyl groups attached to the tetrahydroisoquinoline ring introduces significant steric and electronic effects, making this compound highly versatile in terms of reactivity and functionality.
Recent studies have highlighted the importance of such structures in drug design, particularly in the development of new analgesics and anti-inflammatory agents. The tetrahydroisoquinoline core is known for its ability to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are critical in pain signaling pathways.
Synthesis and Optimization
The synthesis of (1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE involves a series of well-established organic reactions, including Friedel-Crafts alkylation, Grignard addition, and cyclization processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for both academic research and industrial applications.
In a groundbreaking study published in *Organic Chemistry Frontiers*, scientists demonstrated a novel one-pot synthesis method that significantly reduces the number of reaction steps while maintaining high efficiency. This advancement not only lowers production costs but also minimizes environmental impact, aligning with current green chemistry principles.
Applications in Pharmaceuticals
One of the most promising areas for (1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE is its potential use in drug development. Preclinical studies have shown that this compound exhibits potent anti-inflammatory properties, making it a strong candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Moreover, recent research has explored its role as a modulator of voltage-gated sodium channels (Nav), which are implicated in pain transmission. By selectively inhibiting these channels, the compound could offer a new avenue for developing non-opioid analgesics with fewer side effects compared to traditional painkillers.
Materials Science Applications
Beyond pharmaceuticals, (1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE has found applications in materials science, particularly in the development of advanced polymers and coatings. Its aromatic structure contributes to strong intermolecular interactions, enhancing the mechanical properties of materials derived from this compound.
In a study published in *Advanced Materials*, researchers utilized this compound as a building block for creating self-healing polymers capable of repairing minor scratches and fractures under thermal stimuli. This innovation has significant implications for industries such as automotive manufacturing and electronics packaging.
Fragrance Industry Uses
The fragrance industry has also benefited from the unique olfactory properties of (1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE). Its ability to impart floral and woody notes makes it an invaluable ingredient in perfumery formulations.
Recent advancements in fragrance chemistry have focused on enhancing the stability and longevity of scents derived from this compound. By incorporating it into microencapsulation technologies, manufacturers can create long-lasting fragrances suitable for high-end personal care products.
Conclusion
The Future Outlook
The compound CAS No 343374-75-4 stands at the forefront of chemical innovation, offering diverse applications across multiple industries. As research continues to uncover its full potential, we can expect even more groundbreaking uses that will shape the future of science and technology.343374-75-4 ((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE) Related Products
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